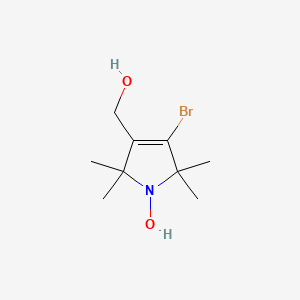

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

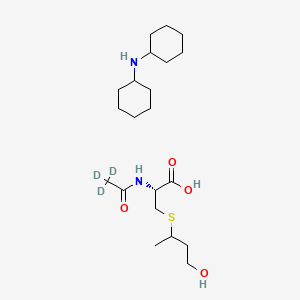

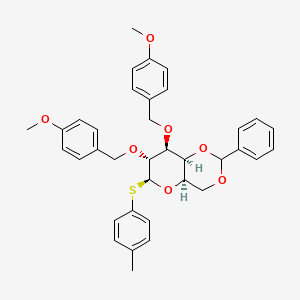

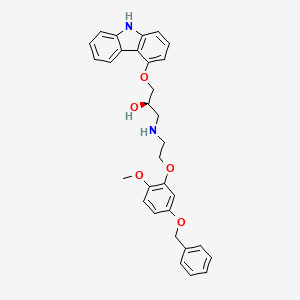

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline, also known as this compound, is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.136. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Bicyclic Nitroxides Synthesis

A study by Babič and Pečar (2008) explored the synthesis of novel bicyclic pyrrolidine nitroxides through a partial Favorskii rearrangement. This research demonstrated the potential of using bromo and hydroxymethyl substituted pyrrolidine nitroxides as precursors for creating spin probes with free hydroxyl groups, indicating their utility in spin-labeling techniques for probing molecular environments in research settings (Babič & Pečar, 2008).

Paramagnetic Selenophenes Synthesis

Kálai et al. (2010) reported the synthesis of paramagnetic selenophene derivatives from bromo and cyano substituted pyrrolidine nitroxides. The study highlighted the creation of a thiol-specific methanethiosulfonate spin label reagent and a paramagnetic selenophene-containing amino acid, underscoring the significance of bromo-substituted pyrrolidine nitroxides in developing novel spin labels for biochemical research (Kálai et al., 2010).

Spin Labeling Studies

The research by Zielke et al. (2008) detailed the structural analysis of a commonly used spin label derived from a tetramethyl-pyrroline compound. This study provided insights into the molecular geometry and stereochemistry of spin labels based on pyrroline derivatives, emphasizing their importance in elucidating structural and dynamic aspects of biological molecules (Zielke et al., 2008).

Organic Radical Battery Materials

Research by Xu et al. (2014) on TEMPO-contained polypyrrole derivatives as cathode materials for organic radical batteries showcased the electrochemical applications of nitroxide radicals. This study highlights how the structural manipulation of pyrroline nitroxides can lead to materials with enhanced charge-discharge capacities, indicating the potential of such compounds in energy storage technologies (Xu et al., 2014).

Fluorescence and Luminescent Materials

A study on polymers containing tetraarylated pyrrolopyrrole dione chromophores in the main chain by Zhang and Tieke (2008) demonstrated the use of nitroxide derivatives in creating highly luminescent materials. These findings suggest the utility of bromo-substituted pyrrolidine nitroxides in the synthesis of novel polymeric materials with potential applications in optoelectronics and sensing technologies (Zhang & Tieke, 2008).

Mécanisme D'action

Target of Action

It is identified as a spin label , which are often used in electron paramagnetic resonance (EPR) spectroscopy to study dynamics and structure of proteins and membranes.

Mode of Action

As a spin label, it likely interacts with its targets by attaching itself to the target molecule, allowing the molecule’s movements and interactions to be observed via EPR spectroscopy .

Biochemical Pathways

As a spin label, it is typically used to study the dynamics and structure of proteins and membranes, which are involved in numerous biochemical pathways .

Pharmacokinetics

As a research tool, its bioavailability would depend on the specific experimental setup .

Result of Action

As a spin label, its primary function is to enable the study of molecular dynamics and structures, rather than to induce specific cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its function as a spin label .

Propriétés

IUPAC Name |

(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTHJJGLOUGJOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652493 |

Source

|

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-07-3, 85591-93-1 |

Source

|

| Record name | 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)